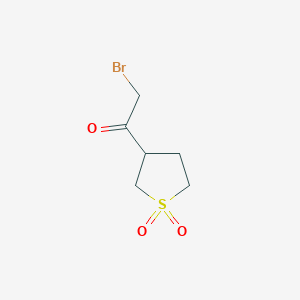
3-(2-Bromoacetyl)-1lambda6-thiolane-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(2-Bromoacetyl)-2H-chromen-2-one” is used as a key starting material for the synthesis of various heterocyclic compounds . It has been used in the synthesis of pyran, pyridine, thiophene, thiazole, and pyrazole derivatives . “3-(2-Bromoacetyl)Benzoic Acid” is another compound that is used in laboratory chemicals and the synthesis of substances .
Synthesis Analysis
The synthesis of “3-(2-Bromoacetyl)-2H-chromen-2-one” involves its reaction with different reagents to produce various derivatives . The structures of the newly synthesized compounds were confirmed based on their spectral data and elemental analyses .
Molecular Structure Analysis
The molecular geometrical, molecular static polarizability, and hyperpolarizability parameters of “3-(2-Bromoacetyl)-2H-chromen-2-one” were examined using DFT levels of density functional theory with a 6-311++G(d,p) basis set .
Chemical Reactions Analysis
“3-(2-Bromoacetyl)-2H-chromen-2-one” serves as a versatile building block in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .
Applications De Recherche Scientifique
Chemisorption and Surface Interaction Studies
3-(2-Bromoacetyl)-1lambda6-thiolane-1,1-dione has been studied for its interaction with surfaces like Ni(111). Research using X-ray photoelectron spectroscopy and other methods has revealed details about the adsorption states and chemisorption dynamics of related compounds on such surfaces (Roy et al., 2005).
Application in Thioacetalization
This compound has been investigated in the context of thioacetalization, which is a chemical process used to protect carbonyl groups in organic synthesis. Studies have explored its use in acid-promoted thioacetalization under solvent-free conditions, demonstrating its utility in converting aldehydes and ketones into dithioacetals (Ouyang et al., 2006).
Photoreactions and Reductive Ring Cleavage
Research has been conducted on the base-induced photoreactions of thiolane-2,4-dione and its derivatives, including this compound. This includes studies on reductive ring cleavage and rearrangements of the carbon skeleton under various conditions (Saito & Sato, 1979).
Antimicrobial Studies
The compound and its derivatives have been synthesized and characterized for their potential antimicrobial properties. Research in this area includes the synthesis of transition metal complexes and their evaluation against various bacteria and fungi (Sampal et al., 2018).
Polymerization Applications
Its derivatives have been used in the organo-catalyzed ring-opening polymerization of certain compounds deriving from glutamic acid. This research explores its role in creating polymers with specific properties, such as those useful in biomaterials (Thillaye du Boullay et al., 2010).
Biological Evaluation in Synthetic Chemistry
The compound's derivatives have been synthesized and evaluated for various biological activities, such as anticoagulant, analgesic, anti-inflammatory, and antimicrobial effects. This research contributes to the understanding of its potential in medicinal chemistry (Giles et al., 2007).
Use in Functionalized Polymers
This compound has been used to create functionalized polymers with thiol pendant groups, which are significant in tissue engineering and other biomedical applications. Studies have explored the synthesis and modification of these polymers for specific uses (Fuoco et al., 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-bromo-1-(1,1-dioxothiolan-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO3S/c7-3-6(8)5-1-2-11(9,10)4-5/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJBIFBZVJBBHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1C(=O)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1536862-53-9 |
Source


|
| Record name | 3-(2-bromoacetyl)-1lambda6-thiolane-1,1-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
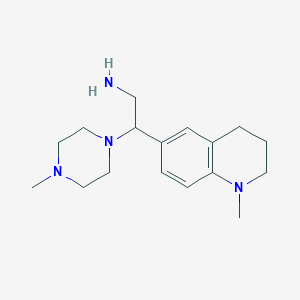
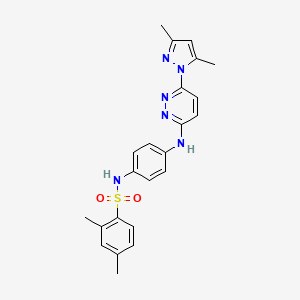
![1,3-Thiazol-4-yl-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2836644.png)



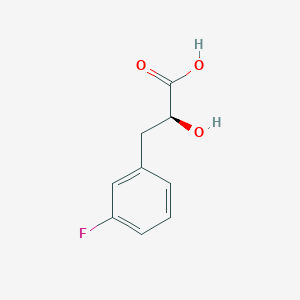
![N-[2-(1H-indol-3-yl)ethyl]-3-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzamide](/img/structure/B2836654.png)

![N-(3,5-dimethylphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2836656.png)
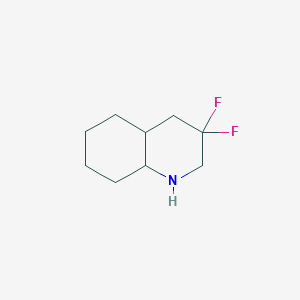
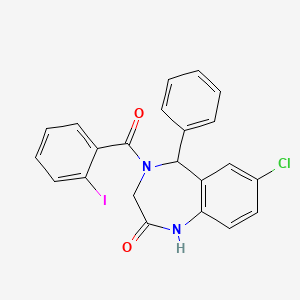
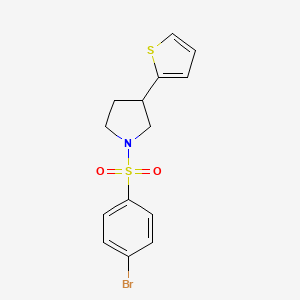
![3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B2836663.png)
